Cas no 68211-16-5 (4,6,7-trichloro-Cinnoline)
4,6,7-trichloro-Cinnoline Chemical and Physical Properties
Names and Identifiers
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- 4,6,7-trichloro-Cinnoline
- 68211-16-5
- 4,6,7-Trichlorocinnoline
- A923284
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- Inchi: 1S/C8H3Cl3N2/c9-5-1-4-7(11)3-12-13-8(4)2-6(5)10/h1-3H
- InChI Key: BMILUDXMBATIBA-UHFFFAOYSA-N
- SMILES: ClC1=CN=NC2C=C(C(=CC=21)Cl)Cl
Computed Properties
- Exact Mass: 231.936181g/mol
- Monoisotopic Mass: 231.936181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 25.8Ų
4,6,7-trichloro-Cinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185271-1g |
4,6,7-trichlorocinnoline |
68211-16-5 | 95% | 1g |
$635 | 2021-06-17 | |
| Alichem | A449041720-1g |
4,6,7-Trichlorocinnoline |
68211-16-5 | 95% | 1g |
$552.47 | 2023-09-01 | |
| Chemenu | CM185271-1g |
4,6,7-trichlorocinnoline |
68211-16-5 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740649-1g |
4,6,7-Trichlorocinnoline |
68211-16-5 | 98% | 1g |
¥5409.00 | 2024-05-04 | |
| Ambeed | A388466-1g |
4,6,7-Trichlorocinnoline |
68211-16-5 | 95+% | 1g |
$552.0 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY370974-1g |
4,6,7-Trichlorocinnoline |
68211-16-5 | ≥95% | 1g |
¥9600.00 | 2025-04-13 |
4,6,7-trichloro-Cinnoline Suppliers
4,6,7-trichloro-Cinnoline Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 4,6,7-trichloro-Cinnoline
4,6,7-Trichloro-Cinnoline (CAS No. 68211-16-5): A Comprehensive Overview
4,6,7-Trichloro-Cinnoline (CAS No. 68211-16-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of cinnolines, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. The presence of three chlorine atoms at specific positions (4, 6, and 7) imparts distinct chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The structural formula of 4,6,7-Trichloro-Cinnoline is C8H3Cl3N2. The molecular weight is 220.03 g/mol, and it exhibits a high degree of stability under standard conditions. This stability is crucial for its use in various chemical reactions and biological assays. The compound is typically synthesized through a series of well-defined chemical reactions, including the condensation of appropriate precursors and subsequent chlorination steps.
In recent years, the study of cinnolines has expanded significantly due to their potential therapeutic applications. Research has shown that certain cinnolines exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that 4,6,7-Trichloro-Cinnoline demonstrated significant antiviral activity against several strains of influenza virus. The researchers found that the compound effectively inhibited viral replication by interfering with key viral enzymes.
Beyond its antiviral properties, 4,6,7-Trichloro-Cinnoline has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute in 2020 investigated the anticancer potential of this compound against various cancer cell lines. The results indicated that 4,6,7-Trichloro-Cinnoline induced apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective toxicity makes it an attractive candidate for further development as an anticancer agent.
The mechanism of action of 4,6,7-Trichloro-Cinnoline is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the disruption of cellular signaling pathways that are critical for cancer cell survival. Another possibility is that the compound interacts with specific proteins or enzymes involved in cell cycle regulation and DNA repair. Ongoing research aims to elucidate these mechanisms in greater detail.
In addition to its biological activities, 4,6,7-Trichloro-Cinnoline has been explored for its potential as a building block in organic synthesis. Its unique structure and functional groups make it a valuable starting material for the synthesis of more complex molecules with diverse applications. For example, researchers at the University of California have used 4,6,7-Trichloro-Cinnoline as a key intermediate in the synthesis of novel compounds with potential applications in materials science and electronics.
The synthesis of 4,6,7-Trichloro-Cinnoline typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of appropriate starting materials followed by selective chlorination steps. Advances in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.
In terms of safety and handling, 4,6,7-Trichloro-Cinnoline should be managed with standard laboratory precautions due to its chemical reactivity and potential health effects. It is important to handle the compound in well-ventilated areas and use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Storage should be in tightly sealed containers away from incompatible substances.
The future prospects for 4,6,7-Trichloro-Cinnoline are promising across multiple fields. Ongoing research continues to uncover new applications and optimize existing ones. As our understanding of this compound deepens, it is likely that 4,6,7-Trichloro-Cinnoline will play an increasingly important role in advancing scientific knowledge and developing innovative solutions for various challenges in medicine and technology.
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